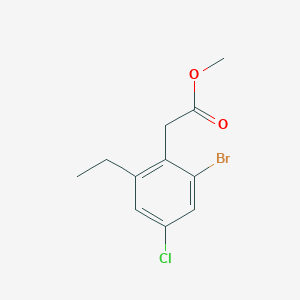
Methyl 2-bromo-4-chloro-6-ethylphenylacetate
Cat. No. B8391535
M. Wt: 291.57 g/mol
InChI Key: UGPIDXLEARGHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07875753B2
Procedure details


To a solution of 15.8 g [0.04 mol] of 1-bromo-2-(2′-bromo-2′,2′-dichloroethyl)-5-chloro-3-ethylbenzene in 35 ml of methanol is added dropwise, at 10-20° C., 43 g of a 30% solution of NaOMe in MeOH [0.24 mol]. The mixture is subsequently heated to reflux for 5 hours, then cooled to room temperature, 12.3 g of conc. sulphuric acid are added and the mixture is heated again to reflux for 2 hours. The reaction mixture is cooled to room temperature and then metered in portions into a suspension of 12.7 g of NaHCO3 in 80 ml of water, stirred with 50 ml of methylene chloride and filtered through silica gel, and the filtercake is washed three times with 20 ml each time of methylene chloride. The combined organic phases are extracted by shaking with 20 ml of water and then 20 ml of saturated aqueous NaCl solution, dried over sodium sulphate and concentrated under reduced pressure. This gives 11.55 g of methyl 2-bromo-4-chloro-6-ethylphenylacetate (99% of theory).
Name
1-bromo-2-(2′-bromo-2′,2′-dichloroethyl)-5-chloro-3-ethylbenzene
Quantity
15.8 g
Type
reactant
Reaction Step One


[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
NaOMe
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three






Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([CH2:9][CH3:10])[C:3]=1[CH2:11][C:12](Br)(Cl)Cl.C[O-:17].[Na+].S(=O)(=O)(O)O.[C:24]([O-])(O)=[O:25].[Na+]>CO.O.C(Cl)Cl>[Br:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([CH2:9][CH3:10])[C:3]=1[CH2:11][C:12]([O:25][CH3:24])=[O:17] |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
1-bromo-2-(2′-bromo-2′,2′-dichloroethyl)-5-chloro-3-ethylbenzene
|
|
Quantity
|
15.8 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C(=CC(=C1)Cl)CC)CC(Cl)(Cl)Br
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
NaOMe
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
12.3 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Five
Step Six
|
Name
|
|
|
Quantity
|
0.24 mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Seven
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
by shaking with 20 ml of water
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is subsequently heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 5 hours
|
|
Duration
|
5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is heated again
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 2 hours
|
|
Duration
|
2 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is cooled to room temperature
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered through silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
the filtercake is washed three times with 20 ml each time of methylene chloride
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The combined organic phases are extracted
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
20 ml of saturated aqueous NaCl solution, dried over sodium sulphate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
BrC1=C(C(=CC(=C1)Cl)CC)CC(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
